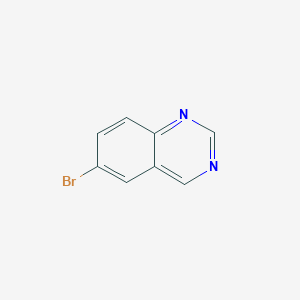

6-Bromchinazolin

Übersicht

Beschreibung

Synthesis Analysis

6-Bromoquinazoline can be synthesized using different methods. One approach involves the Skraup reaction starting from 4-bromoaniline, glycerol, and nitrobenzene, achieving a yield of up to 54% under specific conditions (Li Wei, 2011). Another method for synthesizing variants of this compound, such as 6-bromo-2‑chloro‑3-butylquinazolin-4(3H)-one, has been described using available chemicals and assessing their anti-bacterial activity (O. Ouerghi et al., 2021).

Molecular Structure Analysis

The molecular structure of 6-Bromoquinazoline derivatives, such as 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, shows crystallization in the triclinic system with specific unit cell parameters. This structure is stabilized by hydrogen bonds and π-stacking interactions, as detailed through Hirshfeld surfaces and electrostatic surface potential analyses (O. Ouerghi et al., 2021).

Chemical Reactions and Properties

Various chemical reactions involving 6-Bromoquinazoline have been studied, such as its interaction with nucleophilic reagents leading to different derivatives (R. Kuryazov et al., 2010). These reactions are crucial for synthesizing compounds with potential biological activities.

Physical Properties Analysis

The physical properties of 6-Bromoquinazoline derivatives vary based on their specific molecular structures. The crystalline forms, unit cell parameters, and packing interactions significantly influence these properties, as observed in different synthesized derivatives (O. Ouerghi et al., 2021).

Chemical Properties Analysis

The chemical properties of 6-Bromoquinazoline and its derivatives, such as their reactivity with various reagents, are determined by their molecular structures. These properties are essential in understanding their potential applications in medicinal chemistry and other scientific fields (R. Kuryazov et al., 2010).

Wissenschaftliche Forschungsanwendungen

- Forscher haben 6-Bromchinazolin als potenziellen Antikrebswirkstoff identifiziert . Seine strukturellen Merkmale machen es zu einem attraktiven Kandidaten für die Hemmung von Tumorwachstum und Metastasen.

- This compound zeigt entzündungshemmende Eigenschaften . Es kann entzündungsbedingte Signalwege modulieren, was es für Erkrankungen wie rheumatoider Arthritis, entzündliche Darmerkrankungen und andere entzündliche Störungen relevant macht.

- Chinazolin-Derivate, einschließlich this compound, haben antibakterielle Wirkungen gezeigt . Sie könnten als potenzielle Wirkstoffe gegen arzneimittelresistente Bakterienstämme untersucht werden.

- Einige Studien deuten darauf hin, dass this compound schmerzlindernde Eigenschaften besitzt . Es kann auf Schmerzrezeptoren oder -wege wirken und ist daher für die Schmerzbehandlung relevant.

- Obwohl weitere Forschung erforderlich ist, zeigt this compound vielversprechende Ergebnisse als antivirale Verbindung . Seine Wirksamkeit gegen bestimmte Viren könnte weiter untersucht werden.

- Chinazolin-Derivate, einschließlich this compound, zeigen antioxidative Aktivität . Diese Eigenschaft ist relevant für die Bekämpfung von oxidativen Stress-bedingten Erkrankungen.

- Darüber hinaus kann this compound blutdrucksenkende Wirkungen haben , was möglicherweise die Blutdruckregulation beeinflusst.

Antikrebs-Eigenschaften

Entzündungshemmende Wirkungen

Antibakterielle Aktivität

Analgetisches Potenzial

Antivirene Anwendungen

Antioxidative und Antihypertensive Wirkungen

Diese Anwendungen heben die Vielseitigkeit von this compound in verschiedenen therapeutischen Kontexten hervor. Forscher untersuchen weiterhin sein Potenzial in der Medizin, Biologie und Pestizidentwicklung . Denken Sie daran, dass weitere Studien erforderlich sind, um seine Mechanismen und klinischen Anwendungen vollständig zu klären.

Wirkmechanismus

Target of Action

6-Bromoquinazoline is a derivative of quinazoline, a heterocyclic compound that has been shown to have a broad spectrum of biological activities Quinazoline derivatives have been reported to interact with various biological targets, including the intracellular atp binding domain of egfr .

Mode of Action

It’s known that quinazoline derivatives can irreversibly bind with their targets . For instance, acrolein amine quinazolines substituted on the 6-position could irreversibly bind with the intracellular ATP binding domain of EGFR . This irreversible binding could lead to changes in the function of the target protein, potentially inhibiting its activity.

Biochemical Pathways

Quinazoline derivatives have been reported to affect various biochemical pathways, including those involved in cancer, inflammation, bacterial infections, convulsions, and hypertension . The exact downstream effects would depend on the specific targets and their roles in these pathways.

Pharmacokinetics

It’s known that the pharmacokinetics and pharmacodynamics of drugs can be altered due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .

Result of Action

Given its potential to irreversibly bind to its targets, it could lead to the inhibition of the target protein’s activity, potentially leading to changes at the cellular level .

Action Environment

For instance, the chlorosulfonation reaction of 6-bromoquinazoline-2,4-dione was found to occur at elevated temperatures .

Safety and Hazards

Safety measures for handling 6-Bromoquinazoline include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Eigenschaften

IUPAC Name |

6-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQBSQZDZFVMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590187 | |

| Record name | 6-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89892-21-7 | |

| Record name | 6-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

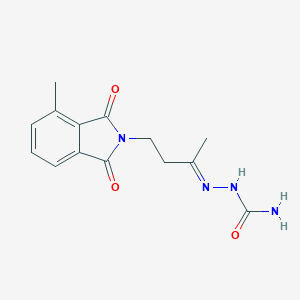

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

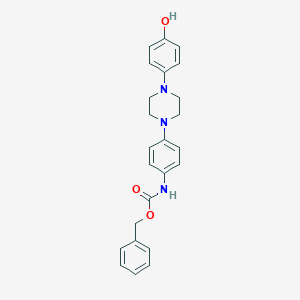

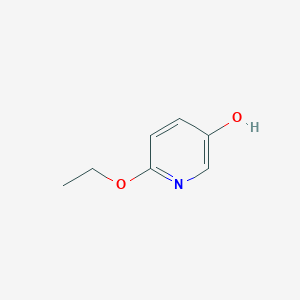

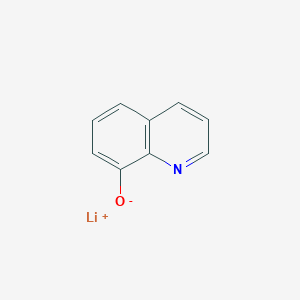

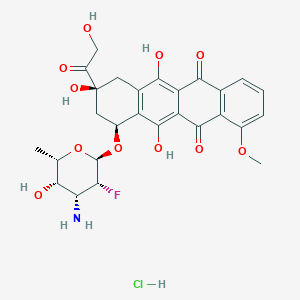

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a 2-(4-chlorophenyl) group affect the cytotoxicity of 4-anilino-6-bromoquinazolines?

A2: Studies indicate that the introduction of a 2-(4-chlorophenyl) substituent to 4-anilino-6-bromoquinazolines generally enhances cytotoxicity and selectivity against HeLa cells []. This suggests the importance of this structural modification for anti-cancer activity.

Q2: What is the significance of replacing the bromine atom in 4-anilino-6-bromoquinazolines with a 4-fluorophenyl group?

A3: Replacing the bromine with a 4-fluorophenyl group in 2-unsubstituted 4-anilinoquinazolines leads to increased cytotoxicity against HeLa cells, even surpassing the potency of Gefitinib (a known EGFR-TK inhibitor) []. This highlights the potential of this substitution for developing more potent anti-cancer agents.

Q3: What are the structural characteristics of the most potent 6-bromoquinazoline derivatives identified in the studies?

A4: Compounds 3g, 3l, and 4l, which exhibited significant EGFR-TK inhibitory activity and cytotoxicity, all possessed either a 2-(4-chlorophenyl) or a 4-fluorophenyl substituent, demonstrating the importance of these structural features for biological activity [].

Q4: Are there any preliminary studies investigating the anti-tumor activity of 6-bromoquinazoline derivatives in cellular models?

A5: Yes, in vitro studies using MTT assays have demonstrated the anti-tumor activity of some novel 4-arylamino-6-bromoquinazolines against BGC-823 and A549 cells, indicating their potential as anti-cancer agents [].

Q5: What analytical techniques have been employed to characterize and study 6-bromoquinazoline derivatives?

A6: Researchers have utilized various spectroscopic techniques to characterize 6-bromoquinazoline derivatives, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) []. These techniques provide information about the functional groups, structure, and purity of the synthesized compounds.

Q6: Has the concept of structure-activity relationship (SAR) been explored for 6-bromoquinazolines?

A7: Yes, studies have explored the impact of structural modifications on the biological activity of 6-bromoquinazolines. For example, the presence of specific substituents like 2-(4-chlorophenyl) and 4-fluorophenyl groups has been linked to enhanced cytotoxicity and EGFR-TK inhibitory activity [, ]. These findings provide valuable insights for designing more potent and selective 6-bromoquinazoline-based drug candidates.

Q7: Beyond anti-cancer activity, are there other potential applications of 6-bromoquinazoline derivatives being explored?

A8: Research suggests potential antimicrobial applications for 6-bromoquinazoline derivatives. One study highlighted the promising antibacterial activity of a specific derivative (VMA–13–06) against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumonia []. This finding opens avenues for further investigation into the development of novel antimicrobial agents based on the 6-bromoquinazoline scaffold.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)